molecular formula C13H21NO4 B571835 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1250997-29-5

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No. B571835
M. Wt: 255.314
InChI Key: YKUHLURNVRVYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a chemical compound with the CAS Number: 1250997-29-5 . Its IUPAC name is (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid . The compound has a molecular weight of 255.31 .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . It is stored at refrigerator temperature .

Scientific Research Applications

Application in the Synthesis of Tropane Alkaloids

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This method has been used in the synthesis of tropane alkaloids, which have a wide array of biological activities .

Use in Manufacturing Pharmaceuticals

  • Summary of the Application: The compound “exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester” is used in the manufacturing of pharmaceuticals . This suggests that related compounds, such as “3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid”, may also have applications in this field.

Use in Manufacturing Pharmaceuticals

  • Summary of the Application: The compound “exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester” is used in the manufacturing of pharmaceuticals . This suggests that related compounds, such as “3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid”, may also have applications in this field.

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is significant interest in further exploring the properties and potential applications of 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUHLURNVRVYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid

CAS RN

1250997-29-5
Record name 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.